Cas no 62800-58-2 (21-Dehydro DexaMethasone 17-Propionate)

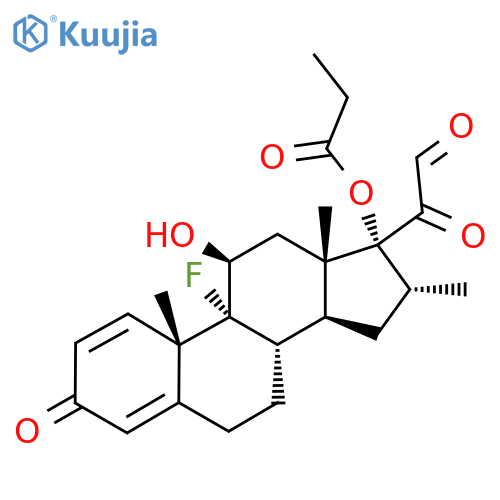

62800-58-2 structure

商品名:21-Dehydro DexaMethasone 17-Propionate

CAS番号:62800-58-2

MF:C25H31FO6

メガワット:446.508451700211

CID:889458

21-Dehydro DexaMethasone 17-Propionate 化学的及び物理的性質

名前と識別子

-

- 21-Dehydro DexaMethasone 17-Propionate

- CID 88792654

-

- インチ: 1S/C25H31FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,13-14,17-19,29H,5-7,10,12H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1

- InChIKey: JDVRNQKHSKWGFQ-OCUNRLNVSA-N

- ほほえんだ: F[C@@]12[C@]3(C=CC(C=C3CC[C@H]1[C@@H]1C[C@@H](C)[C@](C(C=O)=O)([C@@]1(C)C[C@@H]2O)OC(CC)=O)=O)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 954

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 97.7

21-Dehydro DexaMethasone 17-Propionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D229395-1mg |

21-Dehydro Dexamethasone 17-Propionate |

62800-58-2 | 1mg |

$ 253.00 | 2023-04-17 | ||

| TRC | D229395-5mg |

21-Dehydro Dexamethasone 17-Propionate |

62800-58-2 | 5mg |

$ 800.00 | 2023-09-08 | ||

| TRC | D229395-10mg |

21-Dehydro Dexamethasone 17-Propionate |

62800-58-2 | 10mg |

$ 1918.00 | 2023-04-17 |

21-Dehydro DexaMethasone 17-Propionate 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

62800-58-2 (21-Dehydro DexaMethasone 17-Propionate) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬